molecular formula C19H23NO2 B5122567 Ethyl 1-(naphthalen-1-ylmethyl)piperidine-3-carboxylate

Ethyl 1-(naphthalen-1-ylmethyl)piperidine-3-carboxylate

Cat. No.: B5122567
M. Wt: 297.4 g/mol
InChI Key: SJCRQQDKUWTIJP-UHFFFAOYSA-N
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Description

Ethyl 1-(naphthalen-1-ylmethyl)piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a naphthalene ring attached to a piperidine ring via a methylene bridge, with an ethyl ester group at the 3-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(naphthalen-1-ylmethyl)piperidine-3-carboxylate typically involves the reaction of naphthalen-1-ylmethanol with piperidine-3-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product. Commonly used catalysts include acids such as hydrochloric acid or sulfuric acid, and the reaction is often performed under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and higher production rates .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(naphthalen-1-ylmethyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-ylmethyl ketone, while reduction can produce naphthalen-1-ylmethanol .

Scientific Research Applications

Ethyl 1-(naphthalen-1-ylmethyl)piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(naphthalen-1-ylmethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The naphthalene ring can engage in π-π interactions with aromatic residues in the target protein, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(naphthalen-1-ylmethyl)piperidine-3-carboxylate is unique due to the combination of the naphthalene and piperidine rings, which provides a balance of hydrophobic and hydrophilic properties. This makes it a valuable intermediate in the synthesis of compounds with diverse biological activities .

Properties

IUPAC Name

ethyl 1-(naphthalen-1-ylmethyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-2-22-19(21)17-10-6-12-20(14-17)13-16-9-5-8-15-7-3-4-11-18(15)16/h3-5,7-9,11,17H,2,6,10,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCRQQDKUWTIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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